Cyclohexane, 1-ethyl-3-methyl-, cis-
CAS No.: 19489-10-2
Cat. No.: VC21065600
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19489-10-2 |
---|---|
Molecular Formula | C9H18 |
Molecular Weight | 126.24 g/mol |
IUPAC Name | (1S,3R)-1-ethyl-3-methylcyclohexane |
Standard InChI | InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 |
Standard InChI Key | UDDVMPHNQKRNNS-DTWKUNHWSA-N |
Isomeric SMILES | CC[C@@H]1CCC[C@@H](C1)C |
SMILES | CCC1CCCC(C1)C |
Canonical SMILES | CCC1CCCC(C1)C |
Introduction
Structural Properties and Identification
Chemical Structure and Nomenclature
Cyclohexane, 1-ethyl-3-methyl-, cis- (CAS Number: 19489-10-2) is a disubstituted cyclohexane featuring an ethyl group (-CH₂CH₃) and a methyl group (-CH₃) at positions 1 and 3, respectively. The critical "cis" designation indicates that both substituents occupy the same face of the cyclohexane ring, creating distinct steric and electronic properties compared to its trans isomer. According to IUPAC nomenclature, this compound is also identified as (1S,3R)-1-ethyl-3-methylcyclohexane, which precisely defines its stereochemical configuration.
The molecular formula is C₉H₁₈ with a molecular weight of 126.24 g/mol. Its structural representation can be expressed through various identification systems including InChI (InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1) and canonical SMILES notation (CCC1CCCC(C1)C), which provide standardized descriptions of its molecular structure.
Physical Properties
Cyclohexane, 1-ethyl-3-methyl-, cis- exhibits physical properties typical of mid-weight aliphatic hydrocarbons. Based on available data, it has a density of approximately 0.8 g/cm³ and a boiling point of around 150.8±7.0 °C at standard pressure (760 mmHg) . These properties position it among moderately volatile organic compounds suitable for various laboratory and industrial applications.
The compound has low polarity due to its hydrocarbon nature, making it soluble in non-polar organic solvents while exhibiting poor solubility in water. Its flash point is estimated at 31.9±11.7 °C, indicating moderate flammability that requires appropriate safety considerations during handling and storage .
Table 1: Physical Properties of Cyclohexane, 1-ethyl-3-methyl-, cis-
Property | Value | Source |
---|---|---|
Molecular Weight | 126.24 g/mol | |
Density | 0.8±0.1 g/cm³ | |
Boiling Point | 150.8±7.0 °C at 760 mmHg | |
Flash Point | 31.9±11.7 °C | |
Appearance | Colorless liquid (inferred) | - |
Polarity | Low |
These physical characteristics are instrumental in determining the compound's behavior in various chemical processes and applications, from laboratory synthesis to industrial utilization.
Conformational Analysis
The conformational analysis of cyclohexane, 1-ethyl-3-methyl-, cis- reveals fascinating aspects of its stereochemistry and molecular stability. The cyclohexane ring typically adopts a chair conformation, with substituents positioned either axially (perpendicular to the average plane of the ring) or equatorially (roughly in the plane of the ring).
In the cis-1,3-disubstituted arrangement, both substituents cannot simultaneously occupy equatorial positions in a single chair conformation. This creates an interesting energetic situation where the molecule must balance the steric strain associated with axial positioning against the stability gained from equatorial positioning. Typically, the larger ethyl group preferentially adopts the equatorial position to minimize steric hindrance, while the smaller methyl group occupies the axial position.
The energy difference between possible conformations is governed by factors including 1,3-diaxial interactions, gauche interactions, and the relative A-values of the substituents. The A-value (conformational energy preference) of an ethyl group is greater than that of a methyl group, supporting the preference for the ethyl group to occupy the equatorial position whenever possible.
This conformational behavior is significant for understanding the compound's reactivity patterns and interactions with other molecules in various chemical and biological systems.
Synthesis and Preparation Methods
Synthetic Routes
Several synthetic approaches can be employed to prepare cyclohexane, 1-ethyl-3-methyl-, cis- with good stereoselectivity. One of the most common and efficient methods involves the hydrogenation of 1-ethyl-3-methylcyclohexene in the presence of appropriate catalysts. This approach typically utilizes palladium on carbon (Pd/C) as a catalyst under hydrogen gas atmosphere.
The key to obtaining the cis isomer specifically lies in controlling the reaction conditions and catalyst selection. Stereoselective hydrogenation can be achieved using specialized catalysts such as Pd/BaSO₄ with quinoline poisoning, which ensures retention of the cis configuration by controlling the approach of hydrogen to the double bond.
Alternatively, stereospecific alkylation of cyclohexane derivatives under kinetically controlled conditions can favor the formation of the cis isomer. The precise manipulation of reaction parameters such as temperature, solvent polarity, and reagent selection is crucial to minimize conformational interconversion and maximize stereoselectivity.
Industrial Production
On an industrial scale, the production of cyclohexane, 1-ethyl-3-methyl-, cis- focuses on optimizing efficiency, yield, and purity. Large-scale synthesis typically employs continuous flow reactors with carefully controlled reaction parameters to ensure consistent product quality. The catalytic hydrogenation approach remains prevalent in industrial settings, with modifications to accommodate larger volumes and improve economic viability.
The process often involves:
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Preparation or sourcing of the appropriate cyclohexene derivative
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Precise control of reaction conditions including temperature, pressure, and catalyst concentration
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Efficient separation and purification procedures to isolate the desired cis isomer
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Quality control measures to ensure stereochemical purity
These industrial methods are designed to maximize yield while minimizing waste and energy consumption, aligning with principles of green chemistry and sustainable manufacturing practices.
Chemical Reactivity
Types of Reactions
Cyclohexane, 1-ethyl-3-methyl-, cis- can participate in various chemical reactions typical of saturated hydrocarbons, with reactivity patterns influenced by its specific stereochemical configuration. The main reaction types include:
Oxidation Reactions
This compound can undergo oxidation with reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form various oxygenated derivatives. Depending on reaction conditions, oxidation can lead to the formation of alcohols, ketones, or carboxylic acids. The stereochemical configuration of the original compound can influence the orientation and accessibility of carbon atoms to oxidizing agents, potentially leading to regioselective products.
Substitution Reactions
Halogenation reactions, particularly with chlorine (Cl₂) or bromine (Br₂) in the presence of light or radical initiators, can result in the substitution of hydrogen atoms with halogen atoms. The radical-mediated mechanism of these reactions often leads to a distribution of products based on the relative stability of the intermediate radicals formed. The presence of the cis-oriented ethyl and methyl groups can direct the substitution pattern through steric and electronic effects.
Reduction Reactions
Though already a saturated compound, cyclohexane, 1-ethyl-3-methyl-, cis- can undergo specific reduction reactions under certain conditions. These might include deuterium exchange reactions or specialized transformations targeting specific functional groups introduced through prior modifications.
Reaction Mechanisms and Selectivity
The stereochemistry of cyclohexane, 1-ethyl-3-methyl-, cis- significantly influences reaction mechanisms and selectivity. The cis arrangement of substituents creates a distinct steric environment that can affect the approach of reagents to specific sites on the molecule.
Applications in Scientific Research
Stereochemical Studies
Cyclohexane, 1-ethyl-3-methyl-, cis- serves as a valuable model compound in the study of stereochemistry and conformational analysis. Its well-defined stereochemical configuration provides an excellent platform for investigating the fundamental principles governing molecular structure and stability.
Researchers utilize this compound to explore:
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Conformational energetics in substituted cyclohexanes
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A-values and conformational preferences of different substituents
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Steric interactions in cis-disubstituted systems
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Effects of stereochemistry on physical properties and reactivity
These studies contribute to the broader understanding of stereochemical principles that guide molecular design in various fields, from medicinal chemistry to materials science.
Membrane Interaction Studies
Research has investigated the interactions of cyclohexane, 1-ethyl-3-methyl-, cis- with biological membranes, revealing significant effects on membrane fluidity and permeability. The compound's ability to incorporate into lipid bilayers makes it a useful probe for studying membrane dynamics and structure.
These membrane interaction studies have potential implications for:
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Development of improved drug delivery systems
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Understanding mechanisms of anesthetic action
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Elucidating principles of membrane organization and function
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Designing molecules with specific membrane-targeting properties
Table 2: Comparison of Membrane Effects of Selected Cyclohexane Derivatives
Compound | Effect on Membrane Fluidity | Mechanism of Action | Potential Applications |
---|---|---|---|
cis-1-Ethyl-3-methylcyclohexane | Significant increase | Intercalation between lipid chains | Drug delivery, anesthetic research |
Cyclohexane (unsubstituted) | Minimal effect | Limited interaction | Baseline for comparison |
trans-1-Ethyl-3-methylcyclohexane | Moderate increase | Different intercalation pattern | Comparative studies |
Industrial Applications
Solvent Applications
The physical properties of cyclohexane, 1-ethyl-3-methyl-, cis- make it potentially useful as a specialized solvent in chemical processes. Its moderate boiling point, low polarity, and defined stereochemistry can provide specific solvent characteristics that may be advantageous for certain applications.
Potential solvent applications include:
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Extraction processes requiring selective solvation properties
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Reaction media for stereoselective transformations
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Component in solvent blends with tailored properties
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Specialized analytical applications requiring defined stereochemical environments
The compound's relatively low polarity makes it particularly suitable for dissolving other non-polar organic compounds, while its moderate boiling point allows for convenient solvent removal through distillation.
Comparison with Related Compounds
Structural Comparisons
Comparing cyclohexane, 1-ethyl-3-methyl-, cis- with related compounds provides valuable insights into the effects of substitution patterns and stereochemistry on molecular properties and behavior. The cis configuration represents just one possible stereoisomer in a family of substituted cyclohexanes with varying structural features.
Table 3: Structural Comparison of Selected Cyclohexane Derivatives
Compound | Substitution Pattern | Stereochemistry | Key Structural Features |
---|---|---|---|
Cyclohexane, 1-ethyl-3-methyl-, cis- | 1,3-disubstituted | cis | Ethyl and methyl groups on same face |
Cyclohexane, 1-ethyl-3-methyl-, trans- | 1,3-disubstituted | trans | Ethyl and methyl groups on opposite faces |
cis-1,4-Dimethylcyclohexane | 1,4-disubstituted | cis | Two methyl groups on same face |
cis-1-Iodo-3-methylcyclohexane | 1,3-disubstituted | cis | Iodo and methyl groups on same face |
Cyclohexane (unsubstituted) | Unsubstituted | N/A | Reference compound |
The structural differences between these compounds manifest in various ways:
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Steric effects: Bulkier substituents (like ethyl) typically favor equatorial positions to minimize 1,3-diaxial interactions
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Electronic effects: Electronegative substituents (like iodine) introduce dipole moments, affecting polarity and reactivity
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Conformational preferences: Different substitution patterns alter the energy landscape of possible conformations
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Ring strain: The arrangement of substituents can introduce additional strain in the cyclohexane ring
Property Comparisons
The physical and chemical properties of cyclohexane derivatives vary systematically based on their structure and substitution patterns, allowing for predictable trends and relationships.
Table 4: Comparative Physical Properties of Selected Cyclohexane Derivatives
Compound | Boiling Point (°C) | Density (g/cm³) | Polarity | Relative Stability |
---|---|---|---|---|
cis-1-Ethyl-3-methylcyclohexane | ~150.8 | ~0.8 | Low | Intermediate |
trans-1-Ethyl-3-methylcyclohexane | ~150 (estimated) | ~0.8 | Low | Higher |
cis-1,4-Dimethylcyclohexane | ~130-140 | ~0.76 | Very low | Lower |
Cyclohexane (unsubstituted) | 80.7 | 0.779 | Non-polar | Reference |
Key observations from these comparisons include:
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Boiling points generally increase with molecular weight and the size of substituents
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Substituted cyclohexanes typically have lower densities than functionalized derivatives
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The cis/trans stereochemistry can significantly affect physical properties through conformational effects
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Reactivity patterns vary based on accessibility of reactive sites, which is influenced by stereochemistry
These comparative analyses provide a framework for understanding structure-property relationships in cyclohexane derivatives and for predicting the behavior of related compounds based on established trends and patterns.
Analytical Identification Methods
Spectroscopic Techniques
The identification and characterization of cyclohexane, 1-ethyl-3-methyl-, cis- can be accomplished through various spectroscopic techniques that provide complementary information about its structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is particularly valuable for distinguishing between cis and trans isomers of substituted cyclohexanes. In ¹H NMR analysis of cyclohexane, 1-ethyl-3-methyl-, cis-, the coupling constants (J values) between axial-equatorial protons provide diagnostic information about their spatial relationship. The cis isomer exhibits distinct Nuclear Overhauser Effect (NOE) correlations between substituents on the same face of the ring, which are absent in the trans isomer.
Key NMR features:
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Characteristic chemical shifts for the methyl group (δ ~0.9 ppm) and the ethyl group (δ ~0.8-1.0 ppm for the terminal methyl)
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Complex coupling patterns for the ring protons reflecting their different chemical environments
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Diagnostic coupling constants that reveal the axial or equatorial orientation of substituents
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NOE correlations confirming the cis arrangement of the ethyl and methyl groups
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a powerful method for both separation and identification of cyclohexane, 1-ethyl-3-methyl-, cis-. The gas chromatographic component can effectively separate stereoisomers based on their different interactions with the stationary phase, while the mass spectrometric component provides structural information through characteristic fragmentation patterns.
The mass spectrum typically shows:
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Molecular ion at m/z 126 (corresponding to the molecular weight)
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Characteristic fragmentation patterns including loss of methyl (M-15) and ethyl (M-29) groups
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Ring fragmentation patterns typical of substituted cyclohexanes
Chromatographic Methods
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of cyclohexane, 1-ethyl-3-methyl-, cis-, particularly in complex mixtures.
Gas Chromatography (GC)
GC is highly effective for analyzing volatile compounds like cyclohexane derivatives. Using appropriate columns and temperature programs, GC can separate cis and trans isomers based on their different retention times. Specialized chiral columns may provide additional separation capabilities for enantiomeric forms if present.
Key considerations for GC analysis include:
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Selection of appropriate stationary phases with suitable selectivity
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Optimization of temperature programs to enhance separation
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Use of reference standards to confirm identity and quantify components
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Potential coupling with selective detectors for enhanced sensitivity and specificity
High-Performance Liquid Chromatography (HPLC)
While less commonly used for highly non-polar compounds like cyclohexane derivatives, HPLC with specialized columns can provide complementary separation capabilities, particularly for larger-scale preparative work or for functionalized derivatives.
The combination of these analytical techniques provides a comprehensive approach to the identification, characterization, and quantification of cyclohexane, 1-ethyl-3-methyl-, cis- in various contexts from research studies to quality control applications.
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